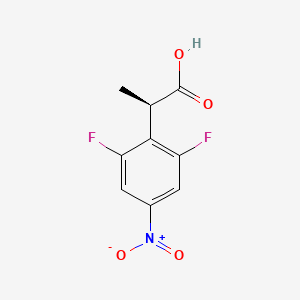

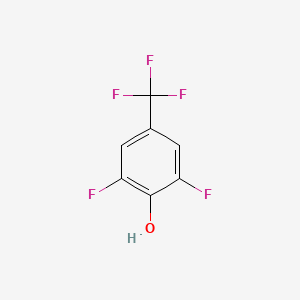

![molecular formula C18H18N4O3 B2708951 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1795085-92-5](/img/structure/B2708951.png)

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with furan and pyrazole rings, such as the one you mentioned, are often studied for their potential medicinal properties . For example, sugar hydrazones incorporating furan and 1,3,4-thiadiazole ring systems have been synthesized and studied for their anticancer activity .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of the corresponding hydrazide with different aldose sugars . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectral tools, such as IR, 1H-NMR, and 13C-NMR . These tools provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For example, the protodeboronation of pinacol boronic esters has been studied using a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the IR and NMR spectra can provide information about the compound’s functional groups .Applications De Recherche Scientifique

Antiprotozoal Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide shows promise in antiprotozoal activity. Research demonstrates that related compounds exhibit significant in vitro effectiveness against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. These compounds demonstrate strong DNA affinities and have shown excellent in vivo activity in specific mouse models, indicating potential for therapeutic use (Ismail et al., 2004).

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of derivatives of this compound and their antimicrobial properties. For example, the synthesis of new series of pyrazole and imidazole derivatives incorporating furan-2-yl groups and their subsequent screening for antimicrobial activity highlight the compound's potential in this domain (Idhayadhulla et al., 2012).

Design and Synthesis for Antimycobacterial Activity

The compound and its derivatives are also being researched for their potential in treating mycobacterial infections, such as tuberculosis. Innovative design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives demonstrate considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for new antitubercular agents (Lv et al., 2017).

Heterocyclic Chemistry and Molecular Synthesis

The versatility of this compound extends to heterocyclic chemistry, where it is used as a precursor or intermediate in the synthesis of various novel heterocyclic structures. This includes the synthesis of thio- and furan-fused heterocycles and the exploration of different reaction mechanisms to create diverse molecular structures (Ergun et al., 2014).

DNA Binding and Gene Regulation

Research also delves into the ability of related polyamides, which include pyrrole and imidazole moieties, to bind specifically to DNA sequences. This property is being investigated for potential applications in controlling gene expression, which could have implications in treating diseases like cancer (Chavda et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-10-14(13(2)25-12)18(23)19-5-6-21-7-8-22-17(21)11-15(20-22)16-4-3-9-24-16/h3-4,7-11H,5-6H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYVHRHFHSKBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

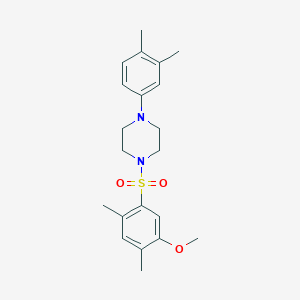

![3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one](/img/structure/B2708869.png)

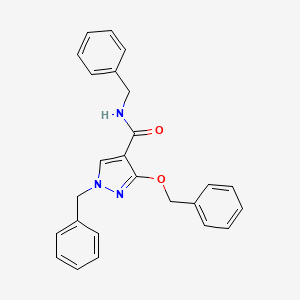

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)

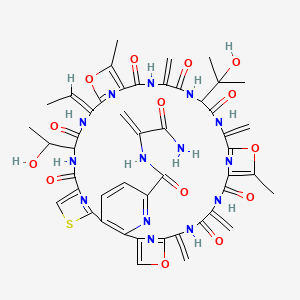

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)